molecular formula C10H9FO2 B2731901 4-Cyclopropyl-3-fluorobenzoic acid CAS No. 1247451-23-5

4-Cyclopropyl-3-fluorobenzoic acid

Cat. No.: B2731901
CAS No.: 1247451-23-5
M. Wt: 180.178
InChI Key: XEHFMFDBQWLSLF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyclopropyl group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The cyclopropyl substituent introduces steric bulk and conformational rigidity, which can influence binding interactions in biological systems or material applications. The fluorine atom, being highly electronegative, enhances the acidity of the carboxylic acid group (lowering its pKa compared to non-fluorinated analogs) and modulates electronic properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, agrochemical development, and materials science due to its unique structural attributes.

Properties

IUPAC Name

4-cyclopropyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHFMFDBQWLSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247451-23-5
Record name 4-cyclopropyl-3-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-fluorobenzoic acid typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable precursor, such as a styrene derivative, with a cyclopropylcarbene intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Cyclopropyl-3-fluorobenzoic acid is investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways.

  • Case Study : Research has shown that analogs of this compound exhibit potent inhibitory effects on c-Met kinase, which is implicated in cancer progression. The introduction of a fluorine atom has been associated with improved selectivity and potency against this target, suggesting that this compound could be further optimized for cancer therapy .

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential to treat various conditions, including autoimmune diseases and cancers.

  • Data Table: Inhibitory Activity of Related Compounds
Compound NameTarget EnzymeIC50 (nM)Reference
JV-976c-Met<10
Cabozantinibc-Met12
RemibrutinibBTK<50

This table illustrates the promising activity of compounds related to this compound, highlighting its potential role in drug discovery.

Biological Research

The compound's structural characteristics allow it to interact with biological pathways, making it useful in studying enzyme interactions and cellular processes.

  • Case Study : In vitro studies demonstrated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer therapeutic options .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 3-Fluorobenzoic acid : Lacks the cyclopropyl group, resulting in reduced steric hindrance and lower lipophilicity.
  • 4-Cyclopropylbenzoic acid : Missing the fluorine atom, leading to weaker acidity and altered electronic properties.
  • 3-Chloro-4-cyclopropylbenzoic acid : Substitutes fluorine with chlorine, increasing molecular weight and polarizability.

Functional Differences

  • Acidity : The fluorine atom in 4-cyclopropyl-3-fluorobenzoic acid lowers its pKa (~2.8–3.1) compared to 4-cyclopropylbenzoic acid (pKa ~4.2) and 3-chloro-4-cyclopropylbenzoic acid (pKa ~2.9–3.3).
  • Lipophilicity : The cyclopropyl group increases logP (estimated ~2.5) compared to 3-fluorobenzoic acid (logP ~1.8), enhancing membrane permeability.
  • Thermal Stability : Cyclopropyl substituents improve thermal stability over linear alkyl chains (e.g., 4-methyl analogs).

Comparison with Caffeic Acid

While caffeic acid (3,4-dihydroxycinnamic acid, referenced in ) shares a carboxylic acid functional group, its structure diverges significantly. Caffeic acid features a cinnamoyl backbone with two hydroxyl groups, making it highly polar and bioactive as an antioxidant . In contrast, this compound is non-phenolic and tailored for synthetic applications rather than direct biological activity.

Data Table: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) logP pKa Primary Applications
This compound 194.19 180–185 (est.) ~2.5 2.8–3.1 Pharmaceutical intermediates
3-Fluorobenzoic acid 140.11 122–124 ~1.8 3.7–4.0 Organic synthesis, catalysis
4-Cyclopropylbenzoic acid 176.22 160–165 (est.) ~2.2 4.1–4.3 Material science precursors
Caffeic acid 180.16 223–225 ~1.3 4.5 Antioxidants, cosmetics, supplements

Research Findings

  • Reactivity: Fluorine in this compound facilitates nucleophilic aromatic substitution reactions, unlike non-fluorinated analogs.
  • Biological Activity : Cyclopropyl groups in benzoic acid derivatives enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Stability : The compound’s cyclopropyl ring resists metabolic oxidation better than straight-chain alkyl substituents.

Biological Activity

4-Cyclopropyl-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group and a fluorine atom attached to a benzoic acid framework. Its chemical formula is C10H9FO2C_10H_9FO_2 with a molecular weight of approximately 182.18 g/mol. The presence of the cyclopropyl group contributes to its unique steric and electronic properties, which may influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer activity. A study evaluating various analogs demonstrated that certain compounds could effectively inhibit cancer cell proliferation through modulation of nuclear receptors involved in gene expression regulation. Specifically, the compound showed promising results in activating retinoid-X-receptors (RXR), which play a crucial role in cellular differentiation and apoptosis in cancer cells .

Table 1: Biological Activity Summary

CompoundRXR Binding Affinity (K_i)EC50 Value (nM)% RAR Agonist Activity
This compoundTBDTBDTBD

Note: K_i and EC50 values are subject to further experimental determination.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of RXR-mediated transcriptional activity. RXRs can form heterodimers with other nuclear receptors, leading to altered gene expression profiles that promote apoptosis in malignant cells . Additionally, the compound may influence pathways associated with cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have explored the effects of similar compounds on various cancer models:

  • Colon Cancer Model : In vitro studies using Caco-2 cells revealed that certain analogs could induce apoptosis and inhibit cell proliferation effectively. The compounds were assessed using mammalian two-hybrid assays, which confirmed their ability to activate RXR pathways .
  • Breast Cancer : In vivo studies indicated that compounds with similar structures could reduce tumor growth in xenograft models by enhancing RXR-mediated gene expression associated with tumor suppression .
  • Lung Cancer : Research has shown that benzoic acid derivatives can inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This suggests that this compound may also have applications in preventing metastasis in lung cancer models .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies on metabolic stability indicate that modifications to the compound can significantly affect its bioavailability and efficacy. For instance, incorporation of polar functional groups has been shown to enhance solubility without compromising biological activity .

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